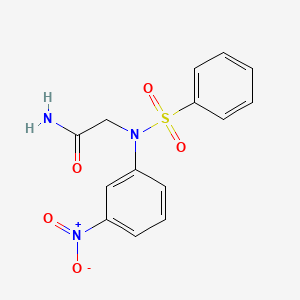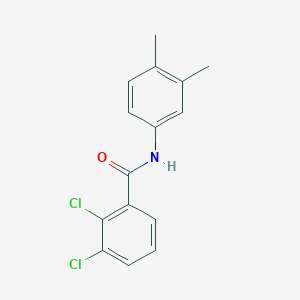
N-(2-fluorophenyl)-3-(4-nitrophenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-fluorophenyl)-3-(4-nitrophenyl)acrylamide is a chemical compound that has gained considerable attention in the scientific community due to its unique properties and potential applications. This compound belongs to the class of acrylamides and is characterized by the presence of a fluorophenyl and a nitrophenyl group in its structure.
作用机制
The mechanism of action of N-(2-fluorophenyl)-3-(4-nitrophenyl)acrylamide is not fully understood. However, it is believed that the presence of the fluorophenyl and nitrophenyl groups in the molecule may contribute to its unique properties. The fluorophenyl group is known to enhance the electron-donating ability of the molecule, while the nitrophenyl group is known to enhance the electron-withdrawing ability of the molecule. This combination of properties may contribute to the compound's ability to exhibit excellent charge transport properties.
Biochemical and Physiological Effects
There is currently no information available on the biochemical and physiological effects of N-(2-fluorophenyl)-3-(4-nitrophenyl)acrylamide. However, it is important to note that this compound is not intended for use as a drug or pharmaceutical agent.
实验室实验的优点和局限性
One of the main advantages of N-(2-fluorophenyl)-3-(4-nitrophenyl)acrylamide is its excellent charge transport properties. This makes it a potential candidate for use in organic electronics and other related fields. Additionally, this compound is relatively easy to synthesize and purify, making it accessible to researchers. However, one of the main limitations of this compound is its low yield, which can make large-scale production challenging.
未来方向
There are many potential future directions for research on N-(2-fluorophenyl)-3-(4-nitrophenyl)acrylamide. Some of the most promising areas of research include:
1. Further investigation of the compound's charge transport properties and its potential use in organic electronics.
2. Development of new synthetic methods to improve the yield and purity of the compound.
3. Investigation of the compound's potential use as a fluorescent probe for the detection of metal ions in aqueous solutions.
4. Exploration of the compound's potential use in other areas of science, such as catalysis and materials science.
5. Investigation of the compound's potential use in biomedical applications, such as drug delivery and imaging.
Conclusion
In conclusion, N-(2-fluorophenyl)-3-(4-nitrophenyl)acrylamide is a unique chemical compound with many potential applications in various fields of science. Its excellent charge transport properties make it a potential candidate for use in organic electronics, while its potential use as a fluorescent probe for the detection of metal ions in aqueous solutions is also promising. While there is still much to be learned about this compound, it is clear that it has the potential to make a significant impact in many areas of science.
合成方法
The synthesis of N-(2-fluorophenyl)-3-(4-nitrophenyl)acrylamide involves the reaction of 2-fluoroaniline and 4-nitrobenzaldehyde in the presence of acetic anhydride and pyridine. The reaction proceeds via a condensation reaction, which results in the formation of the desired product. The yield of the product is typically around 50-60%, and the purity can be improved by recrystallization.
科学研究应用
N-(2-fluorophenyl)-3-(4-nitrophenyl)acrylamide has been extensively studied for its potential applications in various fields of science. One of the most promising applications of this compound is in the field of organic electronics. It has been shown to exhibit excellent charge transport properties, making it a potential candidate for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Additionally, this compound has been investigated for its potential use as a fluorescent probe for the detection of metal ions in aqueous solutions.
属性
IUPAC Name |
(E)-N-(2-fluorophenyl)-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O3/c16-13-3-1-2-4-14(13)17-15(19)10-7-11-5-8-12(9-6-11)18(20)21/h1-10H,(H,17,19)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBLPFSAKIBMMRW-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(2-fluorophenyl)-3-(4-nitrophenyl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(trifluoromethyl)phenyl]ethanone 1,3-benzothiazol-2-ylhydrazone](/img/structure/B5853090.png)


![1-[(2-chlorophenoxy)acetyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5853108.png)


![4-[(4-chlorobenzyl)thio]-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B5853118.png)
![2-(2-chlorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole](/img/structure/B5853122.png)
![4-{[(2-propoxy-1-naphthyl)methylene]amino}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5853126.png)
![3,4-dichloro-N-[3-(methoxymethyl)phenyl]benzamide](/img/structure/B5853134.png)



